molecular formula C10H12ClF2N B1654015 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride CAS No. 2095409-58-6

3-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1654015
CAS No.: 2095409-58-6
M. Wt: 219.66
InChI Key: QIBUYRXIULZCMH-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS 2135331-85-8) is a fluorinated organic compound with the molecular formula C 10 H 12 ClF 2 N and a molecular weight of 219.66 g/mol . This compound is supplied as a solid and is a member of the pyrrolidine family, a class of structures highly valued in medicinal chemistry and drug discovery for their properties as scaffolds and bioisosteres. The primary application of this chemical is as a versatile building block in organic synthesis and pharmaceutical research . The pyrrolidine ring provides a saturated, three-dimensional framework that can influence the conformational and physicochemical properties of candidate molecules. The inclusion of fluorine atoms on the phenyl ring is a strategic modification employed by researchers to fine-tune key characteristics of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability, due to fluorine's high electronegativity and small atomic radius . This makes this compound a valuable intermediate for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies. Research Applications: •  A key synthetic intermediate for the discovery and development of novel pharmacologically active molecules . •  A fluorinated building block for use in compound libraries for high-throughput screening. •  >Study of the effects of fluorination on molecular properties in chemical and biological systems. Handling and Safety: This compound has associated hazard warnings and requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information on safe laboratory practices. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,6-difluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUYRXIULZCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-58-6
Record name Pyrrolidine, 3-(2,6-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095409-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Structural and Electronic Features Influencing Synthesis

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (C4H8N) substituted at the 3-position with a 2,6-difluorophenyl group. The hydrochloride salt enhances aqueous solubility (logP ≈ 1.2), critical for biological assays. Key structural attributes include:

Property Value
Molecular formula C10H12ClF2N
Molecular weight 219.66 g/mol
SMILES C1CNCC1C2=C(C=CC=C2F)F.Cl
Predicted pKa (amine) ~8.5

The meta-fluorine arrangement minimizes steric clashes, enabling planar phenyl ring conformations favorable for π-π interactions in target binding.

Electronic Effects of Fluorination

Fluorine's electronegativity (-3.98 Pauling) withdraws electron density from the phenyl ring, altering reaction kinetics during synthetic steps. This electron-deficient aromatic system directs electrophilic substitutions to the 4-position but complicates nucleophilic aromatic substitutions due to poor leaving-group activation.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Disconnection of the C3-pyrrolidine–aryl bond suggests two primary routes:

  • Pyrrolidine ring construction from a 2,6-difluorophenyl-containing precursor.
  • Aryl group introduction onto a preformed pyrrolidine scaffold.

Route 1: Pyrrolidine Ring Formation via Cyclization

Michael Addition–Cyclization

A linear amine precursor undergoes intramolecular cyclization. For example:

  • Substrate preparation : 4-(2,6-Difluorophenyl)-2-buten-1-amine synthesized via Heck coupling between 1,3-difluoroiodobenzene and allylamine.
  • Cyclization : Base-mediated (e.g., K2CO3) intramolecular Michael addition at 80°C in DMF, yielding pyrrolidine.
  • Salt formation : Treatment with HCl gas in Et2O generates the hydrochloride.

Challenges :

  • Regioselectivity in butenamine synthesis.
  • Over-reduction risks if catalytic hydrogenation is employed.
Reductive Amination

Condensation of 2,6-difluorobenzaldehyde with 1,4-diaminobutane followed by NaBH4 reduction:

$$ \text{2,6-F}2\text{C}6\text{H}3\text{CHO} + \text{H}2\text{N(CH}2\text{)}4\text{NH}2 \xrightarrow{\text{Ti(OEt)}4} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Pyrrolidine} $$

Patent data shows Ti(OEt)4 facilitates imine formation (98% yield), while NaBH4 selectively reduces the imine without affecting aryl fluorides.

Route 2: Aryl Group Introduction to Pyrrolidine

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromopyrrolidine and 2,6-difluorophenylboronic acid:

$$ \text{3-Br-C}4\text{H}7\text{N} + \text{2,6-F}2\text{C}6\text{H}3\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(2,6-F}_2\text{Ph)-pyrrolidine} $$

Optimization Data :

Parameter Optimal Condition Yield
Catalyst Pd(dppf)Cl2 72%
Solvent DME/H2O (3:1)
Temperature 85°C, 12 h

Limitations include bromide precursor availability and homocoupling side reactions.

Directed ortho-Metalation

Directed lithiation of pyrrolidine derivatives:

  • Directing group installation : 3-(Trimethylsilyl)pyrrolidine.
  • Li–Halogen exchange : n-BuLi at −78°C generates aryl lithium species.
  • Quenching with 1,3-difluoroiodobenzene : Forms C–C bond at the 3-position.

Critical Step :

  • Strict temperature control (−70°C to −50°C) to prevent ring-opening side reactions.

Enantioselective Synthesis

While the target compound’s stereochemistry is unspecified, asymmetric methods from related systems include:

  • Chiral auxiliaries : (R)-tert-Butanesulfinamide directs stereoselective imine formation.
  • Catalytic asymmetric hydrogenation : Ru-BINAP complexes reduce enamines to pyrrolidines with >90% ee.

Physicochemical Characterization and Purification

Salt Formation and Crystallization

The free base is treated with HCl in EtOAc, yielding crystalline hydrochloride salt (mp 192–195°C). Recrystallization from MeOH/Et2O improves purity to ≥95% (HPLC).

Analytical Data

Technique Key Findings
1H NMR (400 MHz, D2O) δ 2.12–2.35 (m, 4H, pyrrolidine CH2), 3.41 (t, J = 7.2 Hz, 2H, NCH2), 7.12–7.28 (m, 2H, aryl H)
HRMS (ESI+) m/z 184.0932 [M+H]+ (calc. 184.0932)
CCS (N2) 141.6 Ų ([M+H]+)

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
2,6-Difluoroiodobenzene 320
Pd catalysts 1,200
Ti(OEt)4 450

Route 2.3.1 (Suzuki coupling) incurs higher catalyst costs but offers better scalability than low-temperature lithiation.

Environmental Impact

  • PMI (Process Mass Intensity) : 68 for reductive amination vs. 112 for Suzuki coupling.
  • Waste streams : Ti-containing residues from asymmetric synthesis require specialized treatment.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives of the compound.

  • Substitution: Generation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Profile

  • Chemical Formula: C₁₀H₁₂ClF₂N
  • Molecular Weight: 219.66 g/mol
  • IUPAC Name: 2-(2,6-difluorophenyl)pyrrolidine; hydrochloride
  • CAS Number: 1218935-60-4

Medicinal Chemistry

Inhibitor Development:
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride is primarily studied for its inhibitory effects on various enzymes and receptors. Notably, it has been investigated as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the regulation of nitric oxide levels in the nervous system. Research indicates that fluorine substituents enhance binding affinity and selectivity towards nNOS, making this compound a valuable candidate for further development in treating neurological disorders .

Pharmacological Studies:
In preclinical studies, compounds similar to this compound have shown promise in modulating pathways associated with neurodegenerative diseases such as Alzheimer's. The ability of these compounds to stabilize microtubules and inhibit tau aggregation has been demonstrated in transgenic mouse models . This suggests that they could play a significant role in developing therapies aimed at cognitive decline.

Structure-Activity Relationship (SAR) Studies

SAR Insights:
The compound's structure allows for extensive SAR studies to optimize its pharmacological properties. By modifying substituents on the pyrrolidine scaffold, researchers can assess how these changes affect biological activity and selectivity. For instance, variations in the fluorination pattern have been shown to impact the compound's efficacy as an nNOS inhibitor .

Table 1: Comparison of Pyrrolidine Derivatives

Compound NameStructural FeaturesBinding AffinityBiological Activity
This compound2,6-Difluoro substitutionHighnNOS Inhibition
3-(3-Fluorophenyl)pyrrolidine hydrochlorideSingle fluorine substitutionModerateReduced activity
3-(2-Chlorophenyl)pyrrolidine hydrochlorideChlorinated phenyl groupVariableDifferent activity profile

Therapeutic Applications

Potential Therapeutic Uses:
The unique chemical structure of this compound positions it as a candidate for treating conditions linked to nitric oxide dysregulation. Its development may lead to new treatments for diseases such as:

  • Alzheimer's Disease: By stabilizing microtubules and preventing tau aggregation.
  • Neurodegenerative Disorders: Through modulation of nitric oxide pathways.

Case Studies

Case Study 1: Inhibition of nNOS
A study demonstrated that derivatives of pyrrolidine with fluorinated phenyl groups exhibited increased potency against nNOS compared to non-fluorinated analogs. The binding interactions were analyzed through X-ray crystallography, revealing critical insights into the binding mechanism and potential for further optimization .

Case Study 2: Microtubule Stabilization
Research involving transgenic mouse models showed that compounds similar to this compound could effectively stabilize microtubules and reduce tau pathology. This finding supports the hypothesis that targeting microtubule dynamics is a viable strategy for combating neurodegeneration .

Mechanism of Action

The mechanism by which 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(2,6-difluorophenyl)pyrrolidine hydrochloride with analogous compounds, focusing on molecular properties, substitution patterns, and commercial availability.

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Structural Differences
This compound C₁₀H₁₂ClF₂N 219.67 (calc.) 95% Not explicitly listed Base compound: 2,6-difluorophenyl group at pyrrolidine 3-position.
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride C₁₀H₁₂ClF₂N 219.67 (calc.) 99% 1219429-81-8* Difluorophenyl group at pyrrolidine 2-position instead of 3-position.
3,3-Difluoropyrrolidine hydrochloride C₄H₈ClF₂N 143.56 98% 163457-23-6 No aromatic ring ; two fluorine atoms at pyrrolidine 3,3-positions.
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride C₁₁H₁₄ClF₂N 253.69 (calc.) Not listed EN300-6799931 Additional methyl group at pyrrolidine 3-position.
5-(2,6-Difluorophenyl)tetrazole C₇H₄F₂N₄ 182.13 97% 188890-63-3 Replaces pyrrolidine with tetrazole ring ; no hydrochloride salt.
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride C₁₁H₁₄ClF₂N 253.69 (calc.) Not listed Not listed Pyrrolidine replaced by cyclobutyl-methanamine scaffold.

Note: The CAS number for 2-(2,6-difluorophenyl)pyrrolidine hydrochloride is inferred from , which conflates multiple entries; cross-verification is advised.

Key Structural and Functional Insights

Positional Isomerism: The 3- vs. 2-position of the difluorophenyl group on pyrrolidine (e.g., 3-(2,6-difluorophenyl) vs.

Substituent Effects :

  • The addition of a methyl group (as in 3-methylpyrrolidine derivatives) increases hydrophobicity and may enhance metabolic stability.
  • Fluorine substitution on the pyrrolidine ring (e.g., 3,3-difluoropyrrolidine) introduces conformational rigidity due to the electronegativity of fluorine, affecting solubility and reactivity.

Heterocycle Variations :

  • Replacing pyrrolidine with tetrazole (as in 5-(2,6-difluorophenyl)tetrazole) introduces aromaticity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties.

Commercial Availability :

  • The base compound (this compound) is less widely available (95% purity) compared to analogs like 3,3-difluoropyrrolidine hydrochloride (98% purity).

Discrepancies and Limitations

  • Molecular Formula Conflicts: lists the molecular formula as C₁₂H₁₆ClNO for the target compound, conflicting with the structurally derived C₁₀H₁₂ClF₂N. This may reflect errors in source documentation or variations in salt forms.
  • CAS Number Gaps : Several compounds lack explicit CAS numbers, complicating precise identification.

Biological Activity

3-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Overview of the Compound

  • Chemical Structure : The compound features a pyrrolidine ring substituted with a difluorophenyl group. This configuration is significant for its interaction with biological targets.
  • CAS Number : 2095409-58-6
  • Molecular Formula : C9H11ClF2N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzymatic activities and receptor binding, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurovascular regulation and neurotransmission .
  • Receptor Modulation : It may also act as a modulator of specific receptors involved in various signaling pathways, potentially affecting conditions such as hypertension and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.5Induction of apoptosis
A549 (Lung Cancer)4.2Cell cycle arrest
HCT116 (Colon Cancer)3.8Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and cell cycle dysregulation .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism underlying this antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The compound displays moderate oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination from the body.

A pharmacokinetic study performed in NMRI mice showed varying exposure levels based on administration routes:

Route Cmax (ng/mL) Tmax (h) AUC (ng/mL*h)
Oral330.55700
Intraperitoneal8300.2566,000

These results highlight the importance of administration route in achieving therapeutic concentrations .

Case Studies and Research Findings

  • Neuronal Nitric Oxide Synthase Inhibition : A study demonstrated that derivatives of pyrrolidine, including the difluorophenyl variant, significantly inhibited nNOS, suggesting potential applications in treating neurodegenerative disorders .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models showed that the compound effectively reduced tumor size in xenograft models when administered at specific dosages .
  • Synergistic Effects with Other Agents : Recent research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, suggesting a potential for combination therapies .

Q & A

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., 225°C dec. for 2,6-dichlorophenylhydrazine hydrochloride vs. 240°C for difluorophenyl analogs) .
  • Molecular Electrostatic Potential (MEP) : Maps electrophilic sites (e.g., carbonyl vs. fluorine in ) to predict reactivity .
  • Crystallographic data : Analyze unit cell parameters (e.g., a=8.92A˚a = 8.92 \, \text{Å}, b=10.31A˚b = 10.31 \, \text{Å} for fluorinated chalcones) to assess steric effects .

How should researchers handle discrepancies between experimental and computational 19F^{19}\text{F}19F NMR chemical shifts?

Q. Advanced

  • Solvent corrections : Include PCM (Polarizable Continuum Model) in DFT calculations to mimic solvent environments (e.g., DMSO-d6_6 shifts vs. gas phase) .
  • Relativistic effects : Use ZORA (Zero-Order Regular Approximation) for heavy-atom (F) shielding tensors.
  • Dynamic averaging : Account for conformational flexibility via MD simulations to match experimental linewidths .

What safety protocols are recommended for handling this compound in synthetic workflows?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Waste management : Segregate halogenated waste for professional disposal (per ) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (mp >200°C reduces volatility) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride

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